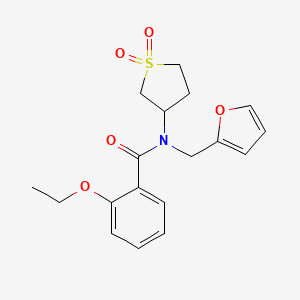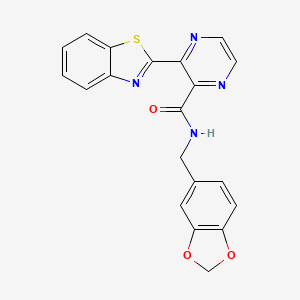
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name reflects its substituents: the 4-chloro-2-methoxy-5-methylphenyl group attached to the amide nitrogen and the 4-(4-chloro-3-methylphenoxy)butanamide moiety.
- Its molecular formula is C22H23Cl2NO4 .
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide: . It features an amide functional group (–CONH–) and two aromatic rings.
Vorbereitungsmethoden
- Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods. One approach involves coupling the appropriate chlorinated phenols with an amine (e.g., 4-chloro-2-methoxy-5-methylphenylamine) followed by amide formation.
- Industrial Production : Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification. proprietary methods may limit detailed information.
Analyse Chemischer Reaktionen
- Reactivity : Compound X can undergo several reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid.
- Reduction : Reduction with lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the chlorine atoms.
- Major Products : The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine derivatives, and substituted phenols.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Compound X may serve as a building block in the synthesis of more complex molecules due to its unique structure.
- Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
- Medicine : Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
- Industry : It could find applications in agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
- Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.
- Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness : Compound X’s dual chlorophenyl and methoxy-methylphenyl moieties make it distinct.
- Similar Compounds : Other amides with aromatic substituents, such as acetaminophen (paracetamol) or ibuprofen, share some features.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require further investigation
: ChemSpider: Compound X
Eigenschaften
CAS-Nummer |
6154-76-3 |
|---|---|
Molekularformel |
C19H21Cl2NO3 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
GGIGPBHOTDVYJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)

